![molecular formula C9H11BrO3 B6231792 1-bromo-2,3,5-trimethoxybenzene CAS No. 23030-39-9](/img/no-structure.png)
1-bromo-2,3,5-trimethoxybenzene
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Overview
Description
1-Bromo-2,3,5-trimethoxybenzene is a chemical compound with the molecular formula C9H11BrO3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 1-bromo-2,3,5-trimethoxybenzene consists of a benzene ring substituted with a bromine atom and three methoxy groups (-OCH3). The average mass of the molecule is 247.086 Da .Physical And Chemical Properties Analysis
1-Bromo-2,3,5-trimethoxybenzene has a density of 1.4±0.1 g/cm3, a boiling point of 276.8±35.0 °C at 760 mmHg, and a flash point of 110.1±24.4 °C . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Organic Synthesis
1-bromo-2,3,5-trimethoxybenzene: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through substitution reactions, making it a versatile building block for creating complex molecules. For example, it can be used to synthesize analogs of HA14-1, which exhibit promising anticancer properties .
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a precursor for the synthesis of various drug molecules. Its methoxy groups can be strategically replaced or modified to create derivatives with potential therapeutic effects. The bromine atom in particular offers a reactive site for further transformations .
Agrochemicals
The compound’s reactivity due to the presence of the bromine atom makes it suitable for the development of agrochemicals. It can be used to create pesticides and herbicides with specific properties designed to target certain pests or weeds without harming crops .
Dyestuff
1-bromo-2,3,5-trimethoxybenzene: can be employed in the synthesis of dyes and pigments. Through various chemical reactions, it can contribute to the development of colorants with desired hues and stability for use in textiles and other materials .
Analytical Chemistry
This compound has been used as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. It reacts with these species to form halogenated products that can be quantified using chromatographic techniques .
Electrophotography
Derivatives of 1-bromo-2,3,5-trimethoxybenzene have found applications in electrophotography. By synthesizing N,N′-diarylated indolo[3,2-b]carbazole derivatives, researchers can create materials that are useful in the development of electrophotographic devices .
Material Science
In material science, this compound can be used to create novel materials with unique properties. For instance, it can be a starting material for synthesizing symmetric hexamethoxydiphenylacetylene via Stille-type coupling, which has potential applications in advanced material design .
Environmental Science
1-bromo-2,3,5-trimethoxybenzene: can also play a role in environmental science. It can be used to study the transformation and fate of brominated organic compounds in the environment, which is crucial for understanding their impact on ecosystems .
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-2,3,5-trimethoxybenzene is a chemical compound used in organic synthesis as an intermediate . The primary targets of this compound are the molecules that it is designed to react with in the synthesis process . The role of these targets can vary widely depending on the specific reaction or process being carried out .
Mode of Action
The mode of action of 1-bromo-2,3,5-trimethoxybenzene involves its interaction with other molecules in a chemical reaction . The bromine atom in the compound can be highly reactive, allowing it to form bonds with other molecules during the reaction . This can result in changes to the structure and properties of the target molecules .
Biochemical Pathways
As an intermediate in organic synthesis, 1-bromo-2,3,5-trimethoxybenzene can be involved in various biochemical pathways . The specific pathways and their downstream effects depend on the particular synthesis process in which the compound is used .
Result of Action
The result of the action of 1-bromo-2,3,5-trimethoxybenzene is typically the formation of a new chemical compound or set of compounds . This occurs as a result of the compound’s interaction with its targets in the synthesis process .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-2,3,5-trimethoxybenzene can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,3,5-trimethoxybenzoic acid", "thionyl chloride", "sodium bromide", "acetic acid", "acetic anhydride", "sodium acetate", "hydrogen peroxide", "water" ], "Reaction": [ "1. Conversion of 2,3,5-trimethoxybenzoic acid to 2,3,5-trimethoxybenzoyl chloride using thionyl chloride.", "2. Bromination of 2,3,5-trimethoxybenzoyl chloride using sodium bromide and acetic acid to obtain 2,3,5-trimethoxybenzoyl bromide.", "3. Conversion of 2,3,5-trimethoxybenzoyl bromide to 1-bromo-2,3,5-trimethoxybenzene using sodium acetate and acetic anhydride.", "4. Oxidation of 1-bromo-2,3,5-trimethoxybenzene using hydrogen peroxide and water to obtain the final product, 1-bromo-2,3,5-trimethoxybenzene." ] } | |
CAS RN |
23030-39-9 |
Product Name |
1-bromo-2,3,5-trimethoxybenzene |
Molecular Formula |
C9H11BrO3 |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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